Ethyl 2-(2-methoxypyridin-4-yl)acetate

Description

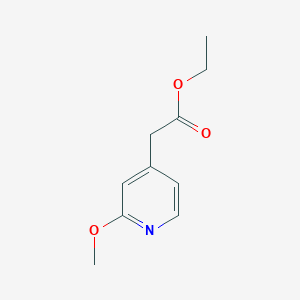

Ethyl 2-(2-methoxypyridin-4-yl)acetate is an organic compound featuring a pyridine ring substituted with a methoxy group at the 2-position and an ethyl acetate moiety at the 4-position. Its molecular formula is C₁₀H₁₃NO₃ (calculated molecular weight: 195.22 g/mol). The compound is listed as discontinued by suppliers (CymitQuimica), which may reflect challenges in synthesis, stability, or market demand .

Properties

IUPAC Name |

ethyl 2-(2-methoxypyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(12)7-8-4-5-11-9(6-8)13-2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYURBJRKWAWIDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-methoxypyridin-4-yl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 2-(2-methoxypyridin-4-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxypyridin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups attached to the pyridine ring .

Scientific Research Applications

Ethyl 2-(2-methoxypyridin-4-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methoxypyridin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 2-(2-methoxypyridin-4-yl)acetate belongs to a broader class of ethyl acetate derivatives with heterocyclic substituents. Key structural analogs include:

Key Observations :

- Heterocyclic Influence: The pyridine ring in the target compound provides aromaticity and basicity, contrasting with the saturated piperidine in or the imidazole in .

- Substituent Effects : Halogenated analogs (e.g., 4-chlorophenyl in ) exhibit increased lipophilicity compared to the methoxypyridine derivative, which may influence bioavailability.

Physicochemical Properties

Available data for select compounds:

Key Observations :

- Lipophilicity : The target compound’s methoxypyridine group likely results in moderate lipophilicity (Log P ~1.2), lower than the phenylacetoacetate derivative (Log P ~2.1) but higher than the piperidine analog (Log P 0.85) .

- Polar Surface Area (TPSA) : The pyridine ring and methoxy group increase TPSA (~55.6 Ų), suggesting better solubility than phenylacetoacetate but poorer than piperidine derivatives.

Biological Activity

Ethyl 2-(2-methoxypyridin-4-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound, with the CAS number 847375-45-5, is a pyridine derivative that has shown potential in various biological assays. Its structure includes a methoxy group at the 2-position of the pyridine ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.

- Receptor Binding : The compound acts as a ligand, modulating the activity of various receptors involved in cellular signaling pathways.

- Enzyme Interaction : It has been observed to inhibit key enzymes in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Inhibition of Cancer Cell Lines : In vitro studies demonstrated that this compound inhibits the proliferation of non-small cell lung cancer (NSCLC) cells by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway. This leads to reduced cell migration and invasion, as well as inducing cell cycle arrest and apoptosis .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

- Activity Against MRSA : In a study evaluating various analogues, this compound exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | IC50 (µM) | Reference |

|---|---|---|---|---|

| Anticancer | NSCLC Cell Lines | N/A | 27.1 | |

| Antimicrobial | MRSA | 12.5 | N/A | |

| Antifungal | Candida spp. | >800 | N/A |

Detailed Findings

- Anticancer Studies : this compound significantly inhibited the growth of NSCLC cells in vitro, indicating its potential as a therapeutic agent in cancer treatment. The mechanism involves disruption of critical signaling pathways that control cell survival and proliferation .

- Antimicrobial Efficacy : In antimicrobial testing against MRSA, the compound displayed an MIC of 12.5 µg/mL, indicating strong activity compared to traditional antibiotics like vancomycin . However, it showed no significant antifungal activity against Candida species even at high concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.